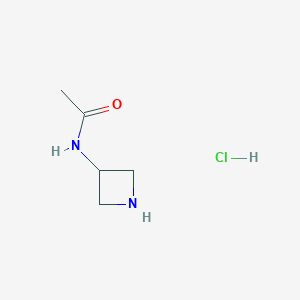

N-(azetidin-3-yl)acetamide hydrochloride

Descripción general

Descripción

N-(azetidin-3-yl)acetamide hydrochloride is an organic compound with the chemical formula C5H10N2O · HCl. It is a hydrochloride salt of N-(azetidin-3-yl)acetamide, which is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)acetamide hydrochloride typically involves the reaction of azetidine with acetic anhydride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include dichloromethane or ethanol.

Catalyst/Base: Triethylamine or pyridine can be used as bases to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

Continuous flow reactors: to maintain consistent reaction conditions.

Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Acid-Catalyzed Ring-Olving Reactions

The azetidine ring undergoes acid-mediated ring-opening due to its inherent strain. Concentrated hydrochloric acid (HCl) at elevated temperatures cleaves the ring, yielding γ-chloroamine derivatives (Table 1).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic ring-opening | Concentrated HCl, 80–100°C, 2 hours | 3-Chloro-N-(2-chloroethyl)acetamide |

Mechanism : Protonation of the azetidine nitrogen enhances ring strain, followed by nucleophilic attack by chloride at the β-carbon, resulting in C–N bond cleavage.

Nucleophilic Substitution and Acylation

The secondary amine in the azetidine ring participates in nucleophilic substitutions and acylations.

Acylation with Electrophiles

The azetidine nitrogen reacts with acyl chlorides (e.g., acryloyl chloride) under mild basic conditions (Table 2).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acryloyl chloride, NaHCO₃, 0°C, DCM | N-(1-Acryloylazetidin-3-yl)acetamide |

Mechanism : Deprotonation of the azetidine nitrogen by NaHCO₃ facilitates nucleophilic attack on the acyl chloride.

Alkylation and Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups to the azetidine scaffold (Table 3).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-N-(azetidin-3-yl)acetamide |

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acids (Table 4).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkaline hydrolysis | 2N NaOH, RT, 12 hours | N-(Azetidin-3-yl)acetic acid | |

| Acidic hydrolysis | 6N HCl, reflux, 6 hours | N-(Azetidin-3-yl)acetic acid |

Mechanism : Hydroxide or hydronium ions attack the carbonyl carbon, leading to cleavage of the amide bond.

Cycloaddition and Multi-Component Reactions

The azetidine ring participates in Lewis acid-catalyzed [4+2] cycloadditions with imines, forming tetrahydroquinoline derivatives (Table 5).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Imino-Diels-Alder | Y(OTf)₃, CH₃CN, RT, 12 hours | 2,3,4-Trisubstituted tetrahydroquinoline |

Mechanism : Yttrium triflate activates the imine for cycloaddition, with the azetidine acting as a dienophile.

Reactivity with Halogenating Agents

Bromination at the azetidine nitrogen occurs with reagents like N-bromosuccinimide (NBS) (Table 6).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | N-Bromoazetidin-3-ylacetamide |

Key Mechanistic Insights

- Ring Strain : The azetidine’s 90° bond angles drive reactivity in ring-opening and cycloadditions .

- Nucleophilicity : The secondary amine’s lone pair enables substitutions and acylations, though steric hindrance moderates reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction efficiency by stabilizing transition states .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that derivatives of acetamide, including N-(azetidin-3-yl)acetamide hydrochloride, exhibit significant antioxidant and anti-inflammatory activities. A study highlighted the synthesis of novel acetamide derivatives, which were evaluated for their in vitro antioxidant properties. The findings suggest that these compounds could be potential candidates for developing new therapeutic agents targeting oxidative stress-related diseases .

Peptidomimetics

Azetidine derivatives are recognized for their role as amino acid surrogates in peptidomimetic chemistry. The unique structural characteristics of azetidines allow them to mimic natural amino acids effectively, making them valuable in designing peptide-like therapeutics. This application is particularly relevant in developing drugs that can modulate protein-protein interactions or enzyme activities .

Antimicrobial Activity

The synthesis of azetidine derivatives has also been linked to antimicrobial properties. Research indicates that certain azetidine-based compounds demonstrate efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics .

Synthetic Applications

Catalytic Processes

this compound can serve as a versatile building block in synthetic organic chemistry. Its reactivity allows it to participate in various catalytic processes, such as Michael additions and Suzuki couplings. These reactions are crucial for constructing complex organic molecules and are widely used in pharmaceutical synthesis .

Heterocyclic Synthesis

The compound's structure makes it an excellent precursor for synthesizing other heterocyclic compounds through ring-opening or expansion reactions. This aspect is particularly valuable in creating libraries of bioactive compounds, which can be screened for various biological activities .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(azetidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

- N-(pyrrolidin-3-yl)acetamide hydrochloride

- N-(piperidin-3-yl)acetamide hydrochloride

- N-(azetidin-2-yl)acetamide hydrochloride

Comparison:

- Structural Differences: The primary difference lies in the ring size and position of the nitrogen atom in the heterocycle.

- Reactivity: N-(azetidin-3-yl)acetamide hydrochloride may exhibit different reactivity compared to its analogs due to the strain in the four-membered azetidine ring.

- Applications: While all these compounds have potential applications in medicinal chemistry, this compound is unique due to its specific biological activities and synthetic utility .

Actividad Biológica

N-(azetidin-3-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structural characteristic contributes to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis under acidic conditions, which can lead to the formation of derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring allows for modulation of enzyme activity and receptor interactions, influencing pathways related to pain perception and inflammation. Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially affecting analgesic and anti-inflammatory responses.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate neurotransmitter activity, which is crucial for pain management. The compound's efficacy was assessed through various assays measuring its impact on pain pathways, revealing promising results comparable to established analgesics .

Antimicrobial Activity

In addition to its analgesic properties, this compound has shown antimicrobial potential. Studies evaluating its activity against various bacterial strains indicated effective inhibition comparable to standard antibiotics such as chloramphenicol and amoxicillin. The compound's mechanism in this context involves disrupting bacterial cell function, although the precise pathways remain an area for further research .

Case Studies

- Antiproliferative Activity : A study explored the antiproliferative effects of azetidine derivatives in cancer cell lines. This compound was included in a series of compounds tested against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating IC50 values in the nanomolar range (23–33 nM). This suggests a potential role in cancer therapy through tubulin destabilization and induction of apoptosis .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase in MCF-7 cells, indicating its role in disrupting normal cell division processes. Immunofluorescence studies further confirmed alterations in microtubule organization post-treatment .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| N-(pyrrolidin-3-yl)acetamide hydrochloride | Pyrrolidine ring | Different cyclic structure affecting reactivity |

| N-(piperidin-3-yl)acetamide hydrochloride | Piperidine ring | Larger ring size may influence activity |

| N-(azetidin-2-yl)acetamide hydrochloride | Azetidine ring at different position | Variations affect binding affinity |

This table illustrates how variations in ring structure can influence the biological activity and chemical properties of similar compounds.

Propiedades

IUPAC Name |

N-(azetidin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4(8)7-5-2-6-3-5;/h5-6H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPTIMLOJPLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539609 | |

| Record name | N-(Azetidin-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-92-9 | |

| Record name | N-(Azetidin-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(azetidin-3-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.